Z-D-Asp(oall)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

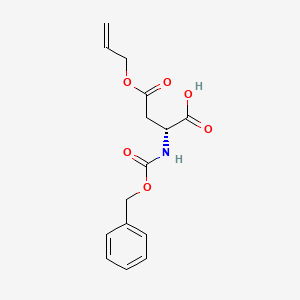

Z-D-Asp(oall)-OH, also known as N-benzyloxycarbonyl-D-aspartic acid β-allyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp(oall)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

Z-D-Asp(oall)-OH undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the free carboxylic acid.

Substitution: The allyl group can be substituted with other functional groups.

Coupling Reactions: It can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Palladium-catalyzed reactions are common for allyl group substitution.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in peptide coupling reactions.

Major Products Formed

Hydrolysis: Produces N-benzyloxycarbonyl-D-aspartic acid.

Substitution: Yields various substituted derivatives depending on the reagent used.

Coupling Reactions: Forms peptide bonds with other amino acids, leading to dipeptides or longer peptide chains.

科学研究应用

Peptide Synthesis

Z-D-Asp(oall)-OH is primarily employed as a building block in the synthesis of complex peptides. It is crucial in the formation of peptide bonds due to its protective groups that allow for the selective introduction of functional groups without interfering with other reactive sites. The compound's ability to facilitate solid-phase peptide synthesis (SPPS) has been well documented, enabling the efficient assembly of peptides with specific sequences and modifications.

Key Features:

- Solid-Phase Synthesis : this compound can be easily incorporated into growing peptide chains during SPPS, allowing for high yields and purity of synthesized peptides.

- Functional Group Protection : The protective groups on this compound can be selectively removed under mild conditions, making it versatile for various synthetic strategies.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of inhibitors targeting specific biological pathways. For instance, its incorporation into peptidomimetic structures has shown promise in inhibiting signal transducer and activator of transcription 3 (Stat3), which is implicated in various cancers.

Case Study: Stat3 Inhibition

Research indicates that conformationally constrained peptidomimetic inhibitors derived from this compound exhibit potent inhibitory activity against Stat3. The effectiveness of these inhibitors is attributed to their ability to mimic the natural substrate while providing enhanced binding affinity due to structural constraints.

| Peptide Structure | IC50 (nM) |

|---|---|

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-Thr-Val-NH2 | 290 ± 63 |

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-Thr-NH2 | 739 ± 31 |

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-NH2 | 856 ± 41 |

This data illustrates the varying degrees of potency among different peptide constructs that utilize this compound as a key component .

Research on Chemical Defenses

In addition to its applications in peptide synthesis and medicinal chemistry, this compound has been investigated in studies focusing on chemical defenses in marine organisms. Research has shown that compounds similar to this compound can play a role in structuring marine communities by influencing herbivory through their defensive properties.

Findings:

作用机制

The mechanism of action of Z-D-Asp(oall)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The benzyloxycarbonyl group protects the amino group, while the allyl ester protects the carboxyl group. These protective groups can be removed under specific conditions to yield the free amino acid for further reactions.

相似化合物的比较

Similar Compounds

- N-benzyloxycarbonyl-D-aspartic acid α-methyl ester (Z-D-Asp-OMe)

- N-benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp-OBzl)

Uniqueness

Z-D-Asp(oall)-OH is unique due to its β-allyl ester group, which provides additional versatility in chemical reactions compared to the methyl or benzyl esters. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

生物活性

Z-D-Asp(oall)-OH, a derivative of aspartic acid, has garnered interest in the field of peptide synthesis and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

- Functional Groups : Contains a Z-protecting group on the amino terminus and an allyl ester on the side chain.

The presence of these functional groups significantly influences its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Binding : It has been shown to interact with melanocortin receptors, which are involved in regulating energy homeostasis and feeding behavior. The binding affinity varies significantly depending on the structural modifications made to the peptide .

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes, impacting metabolic pathways associated with amino acid metabolism.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Melanocortin Receptors :

- Objective : To evaluate the binding affinity of Z-D-Asp derivatives to melanocortin receptors.

- Findings : this compound demonstrated nanomolar binding affinities (ranging from 25-120 nM) for hMC1R and hMC3R, indicating its potential as a selective antagonist or agonist depending on the receptor type .

-

Synthesis and Activity Correlation :

- Objective : To investigate how structural variations affect biological activity.

- Findings : Modifications in the side chain (e.g., using different protecting groups) resulted in varying degrees of receptor activation or inhibition, demonstrating the importance of chemical structure in determining biological outcomes .

Table 1: Binding Affinities of Z-D-Asp Derivatives

| Compound | hMC1R Binding Affinity (nM) | hMC3R Binding Affinity (nM) |

|---|---|---|

| This compound | 25 | 120 |

| Z-D-Asp(OtBu)-OH | 50 | 200 |

| Unmodified Asp | 300 | >500 |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Solid-Phase Peptide Synthesis | Utilizes Fmoc chemistry for stepwise assembly | 20-25 |

| Lactam Cyclodimerization | Direct coupling under controlled conditions | 15-20 |

| Traditional Solution Synthesis | Employs classical peptide coupling techniques | 10-15 |

属性

IUPAC Name |

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLDZQGKGEICY-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。